6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbaldehyde
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Overview
Description
6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbaldehyde is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminonicotinaldehyde with methyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . Industrial production methods may involve multistep synthesis, nucleophilic substitution reactions, and cyclization reactions . The reaction conditions typically include the use of catalysts, such as acids or bases, and may involve heating or microwave irradiation to facilitate the reactions .
Chemical Reactions Analysis
6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the naphthyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbaldehyde can be compared with other similar compounds, such as:
1,6-Naphthyridine: A parent compound with a similar structure but lacking the methyl and carbonyl groups.
1,8-Naphthyridine: An isomer with nitrogen atoms at different positions on the ring.
Genz-644282: A structural analogue with anticancer properties.
BAY-94-8862: A nonsteroidal antagonist of the mineralocorticoid receptor.
AMG 337: An antagonist to the receptor tyrosine kinase mesenchymal epithelial transition factor. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-methyl-5-oxo-1,6-naphthyridine-8-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-12-5-7(6-13)9-8(10(12)14)3-2-4-11-9/h2-6H,1H3 |
InChI Key |
JQPOSTDEWBHKRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=CC=N2)C=O |
Origin of Product |
United States |
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